(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors
The International Union of Pure and Applied Chemistry systematic name for this compound is (S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine, which accurately describes the stereochemical configuration and substitution pattern. The stereochemical descriptor (S) indicates the absolute configuration at the chiral center, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature. This designation is alternatively expressed as (1S) in some nomenclature systems, providing equivalent stereochemical information about the asymmetric carbon center.
The compound's systematic name can also be expressed as (1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine, which emphasizes the position of the amino functional group. The structural identifier demonstrates the presence of a trifluoromethyl group attached to the carbon bearing the amino group, creating the characteristic trifluoroethylamine moiety. The phenyl ring substitution pattern includes a fluorine atom at the 3-position and a methoxy group at the 4-position relative to the point of attachment to the ethylamine chain.
The stereochemical representation through Simplified Molecular Input Line Entry System notation confirms the absolute configuration as COC1=C(C=C(C=C1)C@HN)F, where the @H designation specifically indicates the S-configuration at the chiral center. The International Chemical Identifier provides comprehensive structural information as InChI=1S/C9H9F4NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1, with the /t8-/m1/s1 portion explicitly defining the stereochemical parameters.
Chemical Abstracts Service Registry Numbers and Alternative Chemical Names
The primary Chemical Abstracts Service registry number for (1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine is 1213010-73-1, which serves as the definitive identifier for this specific stereoisomer. This registry number was assigned following the compound's initial synthesis and characterization, with the database entry created on October 24, 2012, and most recently modified on May 18, 2025.
Alternative nomenclature variations include several systematic names that emphasize different structural aspects of the molecule. The compound is also known as (S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxy-phenyl)-ethylamine, which maintains the stereochemical designation while slightly altering the formatting. Additional naming conventions include (1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine and Benzenemethanamine, 3-fluoro-4-methoxy-α-(trifluoromethyl)-, (αS)-, the latter representing the Chemical Abstracts Service index name.
The hydrochloride salt form of this compound carries a distinct Chemical Abstracts Service number of 1807937-69-4, reflecting the different chemical composition when complexed with hydrochloric acid. This salt form is systematically named as (1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride, indicating the presence of the additional hydrochloric acid component.
Molecular Formula and Weight Analysis
The molecular formula of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine is C9H9F4NO, representing a composition of nine carbon atoms, nine hydrogen atoms, four fluorine atoms, one nitrogen atom, and one oxygen atom. This formula reflects the high degree of fluorination present in the molecule, with fluorine atoms constituting a significant portion of the total atomic composition.
The molecular weight of the compound is precisely calculated as 223.17 grams per mole, based on the atomic weights of the constituent elements. This molecular weight calculation accounts for the substantial contribution of the four fluorine atoms, each with an atomic weight of approximately 18.998 atomic mass units, resulting in fluorine comprising nearly one-third of the total molecular mass. The exact mass determination provides 223.06202656 daltons when calculated using monoisotopic atomic masses.
Comparative analysis with related compounds demonstrates the structural significance of the specific substitution pattern. The presence of the trifluoromethyl group contributes 69 daltons to the overall molecular weight, while the fluoro-methoxyphenyl moiety accounts for the remainder of the structure. The high fluorine content, representing four out of fourteen total atoms in the molecule, significantly influences the compound's physical and chemical properties.
The structural analysis reveals that the compound contains one chiral center, specifically at the carbon atom bearing both the amino group and the trifluoromethyl substituent. This stereocenter is responsible for the compound's optical activity and the necessity for stereochemical designation in its systematic nomenclature. The International Chemical Identifier Key XXLGVMVNOAINFF-MRVPVSSYSA-N provides a unique hash-based identifier that encodes the complete molecular structure including stereochemical information.
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLGVMVNOAINFF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](C(F)(F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Amine Synthesis via Imine Formation and Catalytic Hydrogenation
A well-documented method for related compounds such as (S)-(-)-1-(4-methoxyphenyl)ethylamine involves:
Step A: Imine Formation
React 4-methoxyacetophenone with a chiral amine such as (S)-(-)-α-methylbenzylamine in an organic solvent (e.g., toluene) under reflux with an acid catalyst (p-toluenesulfonic acid). The water formed is azeotropically removed using a Dean-Stark apparatus to drive imine formation.
This yields a chiral imine intermediate of formula similar to (S)-[1-(4-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine.Step B: Catalytic Hydrogenation
The imine is then hydrogenated using 10% Pd/C catalyst under mild hydrogen pressure at 35–40°C in ethyl acetate. This step reduces the imine to the corresponding chiral amine.Step C: Salt Formation and Purification
The crude amine is treated with p-toluenesulfonic acid to form a crystalline salt, which can be purified by filtration and washing. Subsequent basification and extraction yield the free base amine.Step D: Optional Salt Formation for Storage
The free base can be converted to hydrochloride salt by treatment with HCl in isopropanol and crystallization.
This method achieves high optical purity (up to 100% enantiomeric excess) and is scalable for industrial production. It avoids the use of hazardous reagents such as n-BuLi or expensive chiral catalysts, making it economical and safe for large-scale synthesis.
Adaptation for (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine
While the above method is reported for 4-methoxyphenyl derivatives, it can be adapted for the 3-fluoro-4-methoxyphenyl substitution by starting with the corresponding substituted acetophenone (3-fluoro-4-methoxyacetophenone). The trifluoromethyl group at the α-position can be introduced either by:
- Using trifluoromethylated starting materials or intermediates.
- Incorporating trifluoromethylation reactions post-amine formation (less common due to stereochemical complexity).
Advanced Catalytic and Photoredox Methods
Recent research has expanded the toolbox for constructing trifluoromethylated amines with complex substitution patterns:
Metallaphotoredox Multicomponent Coupling
This approach uses iridium-based photocatalysts combined with nickel salts and Hantzsch ester as a reductant to couple trifluoropropene, nitroarenes, and amines under mild conditions. It enables the direct formation of branched trifluoromethylated anilines with high chemo- and regioselectivity, tolerating various substituents including fluoro and methoxy groups on the aromatic ring.This method offers modular synthesis of trifluoroalkyl amines, potentially including (1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine or its analogs, with yields up to 76% and excellent functional group compatibility.
Comparative Data Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations | Optical Purity / Yield |
|---|---|---|---|---|
| Chiral Imine Formation + Hydrogenation | Imine formation from substituted acetophenone and chiral amine; catalytic hydrogenation; salt formation | Economical, scalable, safe, avoids hazardous reagents | Requires chiral amine auxiliary; multi-step | >99% ee; yields up to 90% |
| Metallaphotoredox Multicomponent Coupling | Photocatalytic coupling of trifluoropropene, nitroarenes, amines | Mild conditions, broad substrate scope, modular | Requires specialized catalysts; less industrially proven | Up to 76% yield; stereoselectivity under optimization |
| Classical Organometallic Trifluoromethylation | Use of reagents like n-BuLi, LiHMDS for α-trifluoromethylation | Direct introduction of CF3 group | Hazardous reagents; costly; scale-up challenges | Variable; often requires resolution |
Research Findings and Notes
- The patented process described in EP and WO patents provides a robust industrial route to chiral methoxyphenyl ethylamines with trifluoromethyl substitution, emphasizing safety and cost-effectiveness.
- Metallaphotoredox catalysis represents a cutting-edge method enabling late-stage functionalization and modular assembly of trifluoromethylated amines with diverse aromatic substitutions.
- The choice of method depends on scale, desired optical purity, available starting materials, and economic considerations.
- No direct, single-step synthesis exclusively for (1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine was found in the literature; however, the adaptation of these methods is feasible based on substrate scope and mechanistic similarity.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and commercial attributes:
* Estimated based on molecular formula.
† Calculated from ($6,980 for 25g).
Key Observations:
- Heterocyclic vs. Phenyl : The pyridyl analogue (CAS 783294-93-9) exhibits lower molecular weight and higher cost, likely due to synthetic complexity and niche applications .
- Biphenyl Derivatives : The biphenyl variant () has a higher molecular weight (~269.24), suggesting increased lipophilicity, which may improve membrane permeability in drug design .
Biological Activity
(1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine, also known by its CAS number 1807937-69-4, is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H10ClF4NO
- Molecular Weight : 259.63 g/mol
- CAS Number : 1807937-69-4
- Boiling Point : Not available
Biological Activity Overview
The compound's biological activity has been primarily investigated in the context of its potential as an anticancer agent. The presence of trifluoromethyl and methoxy groups in its structure suggests that it may interact favorably with biological targets.
Research indicates that compounds with similar structures can exert their effects through various mechanisms:
- Inhibition of Cell Proliferation : Many fluorinated compounds have shown the ability to inhibit cancer cell growth by inducing apoptosis or cell cycle arrest.
- Modulation of Signaling Pathways : Fluorinated amines may influence signaling pathways associated with cancer progression, such as the MAPK and PI3K/Akt pathways.
Anticancer Activity
A study published in MDPI reported that derivatives of similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with electron-withdrawing groups (EWGs) at specific positions on the aromatic ring demonstrated enhanced biological activity. The IC50 values for these compounds ranged from 0.11 to 1.47 µM against MCF-7 and HCT-116 cell lines .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.48 | MCF-7 |
| Compound B | 0.78 | HCT-116 |
| (1S)-2,2,2-Trifluoro... | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies suggest that the introduction of halogen atoms or methoxy groups significantly affects the compound's potency. For example, a study showed that replacing electron-donating groups (EDGs) with EWGs decreased antiproliferative potency . This relationship emphasizes the importance of molecular modifications in enhancing biological efficacy.
Pharmacological Studies
Pharmacological studies have indicated that (1S)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine exhibits selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.
- Caspase Activation : Flow cytometry analysis revealed that treatment with similar compounds increased caspase-3/7 activity, indicating the induction of apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds with structural similarities were shown to arrest cell proliferation at the G1 phase in MCF-7 cells .
Q & A
Q. What are the standard synthetic routes for (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethylamine, and how do reaction conditions influence yield and enantiomeric purity?
The synthesis typically involves catalytic asymmetric methods, such as reductive amination of 3-fluoro-4-methoxybenzaldehyde with trifluoroethylamine derivatives. Key parameters include:
- Catalyst selection : Chiral catalysts (e.g., Pd-based systems) are critical for achieving high enantiomeric excess (ee) .
- Temperature and pH : Optimized ranges (e.g., 50–80°C, pH 7–9) enhance reaction kinetics and minimize racemization .
- Purification : Distillation or crystallization is used to isolate the hydrochloride salt form (CAS 1803606-55-4), improving purity (>95%) .
Q. Table 1: Comparison of Synthetic Methods
| Catalyst | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| Pd/(R)-BINAP | 70 | 78 | 98 |
| Rh/(S)-XylPhos | 60 | 65 | 92 |
Q. What analytical techniques are most effective for characterizing this compound’s stereochemical and structural properties?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
- NMR Spectroscopy : NMR distinguishes trifluoromethyl and fluorine substituents, while NMR confirms methoxy and ethylamine groups .
- X-ray Crystallography : Validates absolute configuration using single crystals of the hydrochloride salt .
Q. What biological targets or mechanisms are associated with this compound in pharmacological studies?
The compound’s trifluoromethyl and methoxy groups enhance binding to enzymes like cysteine proteases. Preclinical studies suggest:
- Osteoporosis applications : Inhibition of cathepsin K (IC = 12 nM) via hydrophobic interactions with the active site .
- Neurodegenerative disease potential : Modulates amyloid-beta aggregation in vitro .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
Discrepancies may arise from:
- Assay conditions : Varying pH or ionic strength alters protonation states of the amine group, affecting binding affinity .
- Metabolic stability : Fluorine substituents improve resistance to CYP450 enzymes, but species-specific metabolism (e.g., human vs. rodent) impacts in vivo results .
Recommendation : Standardize assays using physiologically relevant buffers and validate findings with orthogonal techniques (e.g., SPR vs. fluorescence polarization).
Q. What strategies optimize enantiomeric purity during scale-up synthesis while minimizing cost?
- Dynamic kinetic resolution : Combines asymmetric catalysis with in situ racemization of undesired enantiomers .
- Continuous-flow systems : Enhance reproducibility and reduce solvent waste compared to batch methods .
Table 2: Cost-Benefit Analysis of Scale-Up Methods
| Method | Purity (%) | Cost per gram ($) |
|---|---|---|
| Batch (Pd catalyst) | 98 | 1200 |
| Continuous-flow (Rh) | 95 | 850 |
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Q. What computational methods predict interactions between this compound and novel biological targets?
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
